
Gal(b1-4)GalNAc(a)-O-Bn
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound Gal(b1-4)GalNAc(a)-O-Bn, also known as Galactose-beta-1,4-N-acetylgalactosamine-alpha-O-benzyl, is a synthetic oligosaccharide. It is composed of a galactose (Gal) unit linked to an N-acetylgalactosamine (GalNAc) unit through a beta-1,4-glycosidic bond, with an alpha-O-benzyl group attached to the GalNAc unit. This compound is significant in the study of glycosylation processes and has various applications in scientific research.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Gal(b1-4)GalNAc(a)-O-Bn typically involves the use of glycosyltransferases, which are enzymes that catalyze the transfer of sugar moieties from activated donor molecules to specific acceptor molecules. One common method involves the use of UDP-galactose as the donor substrate and N-acetylglucosamine (GlcNAc) as the acceptor substrate, with the reaction catalyzed by beta-1,4-galactosyltransferase .
Industrial Production Methods
Industrial production of this compound can be achieved through large-scale enzymatic synthesis. This involves the use of recombinant glycosyltransferases expressed in microbial systems, such as Escherichia coli or yeast, to catalyze the glycosylation reactions. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Gal(b1-4)GalNAc(a)-O-Bn can undergo various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halides or alkyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like periodate, reducing agents like sodium borohydride, and substituting agents like alkyl halides. The reactions are typically carried out under mild conditions to preserve the integrity of the glycosidic bonds .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with periodate can yield aldehyde or carboxylic acid derivatives, while reduction with sodium borohydride can produce alcohol derivatives .
Aplicaciones Científicas De Investigación
Gal(b1-4)GalNAc(a)-O-Bn has a wide range of applications in scientific research, including:
Chemistry: It is used as a model compound to study glycosylation reactions and the synthesis of complex oligosaccharides.
Biology: It serves as a probe to investigate the roles of glycosylation in cellular processes and protein interactions.
Medicine: It is utilized in the development of glycan-based therapeutics and diagnostics, particularly in the study of cancer and infectious diseases.
Mecanismo De Acción
The mechanism of action of Gal(b1-4)GalNAc(a)-O-Bn involves its interaction with specific glycosyltransferases and glycosidases. These enzymes recognize the glycosidic bonds and catalyze the addition or removal of sugar units. The compound can also bind to lectins, which are proteins that specifically recognize and bind to carbohydrate structures, thereby influencing cellular signaling pathways and immune responses .
Comparación Con Compuestos Similares
Similar Compounds
Gal(b1-4)GlcNAc(a)-O-Bn: This compound has a similar structure but with a glucose (Glc) unit instead of an N-acetylgalactosamine (GalNAc) unit.
Gal(b1-3)GalNAc(a)-O-Bn: This compound has a beta-1,3-glycosidic bond instead of a beta-1,4-glycosidic bond.
Gal(b1-4)GalNAc(a)-O-Me: This compound has a methyl group instead of a benzyl group attached to the GalNAc unit.
Uniqueness
Gal(b1-4)GalNAc(a)-O-Bn is unique due to its specific glycosidic linkage and the presence of the benzyl group, which can influence its reactivity and interactions with enzymes and proteins. This makes it a valuable tool for studying glycosylation processes and developing glycan-based applications .
Propiedades
Fórmula molecular |
C21H31NO11 |
|---|---|
Peso molecular |
473.5 g/mol |
Nombre IUPAC |
N-[(2S,3R,4R,5R,6R)-4-hydroxy-6-(hydroxymethyl)-2-phenylmethoxy-5-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide |
InChI |
InChI=1S/C21H31NO11/c1-10(25)22-14-16(27)19(33-21-18(29)17(28)15(26)12(7-23)31-21)13(8-24)32-20(14)30-9-11-5-3-2-4-6-11/h2-6,12-21,23-24,26-29H,7-9H2,1H3,(H,22,25)/t12-,13-,14-,15+,16-,17+,18-,19+,20+,21+/m1/s1 |
Clave InChI |
SYUTXOZIXYNPMH-AEFJUSFESA-N |
SMILES isomérico |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@@H]1OCC2=CC=CC=C2)CO)O[C@H]3[C@@H]([C@H]([C@H]([C@H](O3)CO)O)O)O)O |
SMILES canónico |
CC(=O)NC1C(C(C(OC1OCC2=CC=CC=C2)CO)OC3C(C(C(C(O3)CO)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


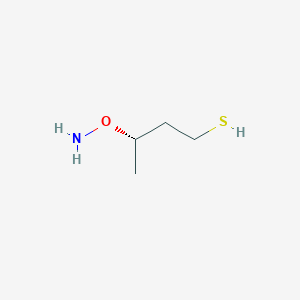
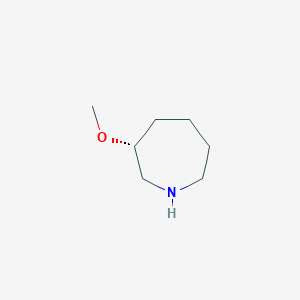
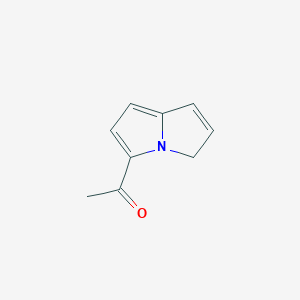

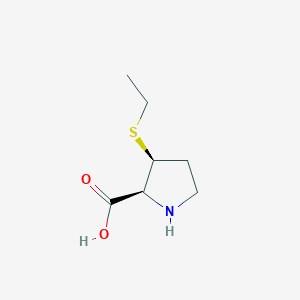
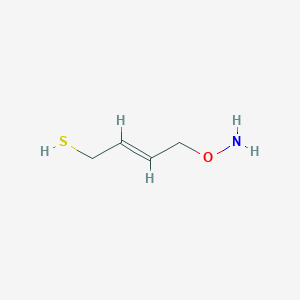
![(4'-Tert-butyl[1,1'-biphenyl]-4-yl)acetonitrile](/img/structure/B12854602.png)

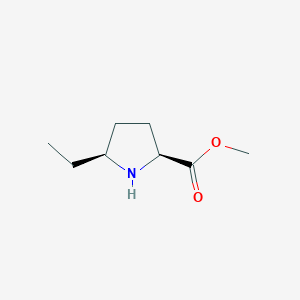
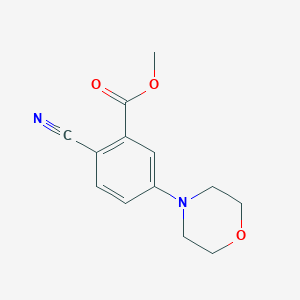
![(3'-Methyl[1,1'-biphenyl]-4-yl) acetonitrile](/img/structure/B12854632.png)
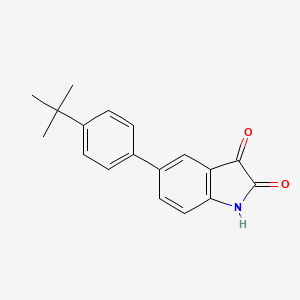
![Methyl 3'-(1,3-dioxolan-2-yl)[1,1'-biphenyl]-2-carboxylate](/img/structure/B12854634.png)
![[4-[4-(4-Hydroxyphenyl)piperazine-1-carbonyl]phenyl]-phenylmethanone](/img/structure/B12854640.png)
